molecular formula C14H15ClN6 B11284867 N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11284867
M. Wt: 302.76 g/mol
InChI Key: PVBGGWZBTICWJP-UHFFFAOYSA-N
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Description

N⁴-(3-Chlorophenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold known for diverse pharmacological activities, including anticancer, antifungal, and kinase inhibition . Its structure features a 3-chlorophenyl group at the N⁴ position and an ethyl group at N⁶, distinguishing it from other analogs. This article compares its properties, synthesis, and biological activity with structurally related compounds, leveraging data from peer-reviewed studies.

Properties

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN6/c1-3-16-14-19-12(11-8-17-21(2)13(11)20-14)18-10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3,(H2,16,18,19,20)

InChI Key

PVBGGWZBTICWJP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multicomponent reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under both conventional and green conditions . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are characterized by their unique structural features that enhance their biological activity. The general synthetic pathway includes:

  • Starting Materials : The synthesis begins with commercially available precursors such as 3-chlorophenyl and ethyl derivatives.
  • Reaction Conditions : Specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
  • Characterization Techniques : The compound is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting specific viral enzymes critical for replication. Case studies have shown its effectiveness against various viruses in vitro.

Anticancer Activity

The compound has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported significant cytotoxic effects on cancer cell lines.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating diseases linked to those pathways.

Summary of Biological Activities

Activity TypeMechanismReferences
AntiviralEnzyme inhibition
AnticancerApoptosis induction
Enzyme InhibitionMetabolic pathway alteration

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound showed a dose-dependent inhibition of viral replication in cell cultures infected with influenza virus.

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substituents at N⁴, N⁶, and the pyrimidine core, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID N⁴ Substituent N⁶ Substituent Core Modification Primary Activity Reference ID
N⁴-(3-Chlorophenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chlorophenyl Ethyl 1-Methyl Anticancer/Kinase inhibition* [1, 7]
NSC11668 Bis(3-chlorophenyl) 3-Chlorophenyl 1-Methyl Antifungal [1]
N⁴-Ethyl-N⁶,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (7a) Ethyl Phenyl 1-Phenyl Anticancer [5]
N⁴-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazolyl Pyrazole-linked KCa2 Channel Modulation [8]
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) 4-Chlorophenyl Methylsulfonyl Vinyl-phenyl Antibacterial [7]

Notes:

  • Antifungal Activity : NSC11668, with bis(3-chlorophenyl) groups, demonstrates broad-spectrum antifungal activity, likely due to enhanced lipophilicity and membrane penetration . The target compound’s single 3-chlorophenyl and ethyl groups may reduce antifungal potency but improve selectivity for kinase targets.
  • Anticancer Activity : Compound 7a (N⁶-phenyl derivative) shows 85% yield and marked anticancer activity, whereas the ethyl group in the target compound may enhance metabolic stability .
  • Antibacterial Activity : Sulfonyl and vinyl-phenyl groups in Compound 11 improve solubility and Gram-positive activity (e.g., S. aureus), which the target compound lacks due to its simpler substituents .

Biological Activity

N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H15ClN6. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. The presence of the 3-chlorophenyl and ethyl groups contributes to its biological activity.

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) and other related kinases. This inhibition is crucial for disrupting signaling pathways that promote cancer cell proliferation and survival.

Anticancer Efficacy

Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Below is a summary of its efficacy based on in vitro studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.018EGFR Inhibition
HCT116 (Colorectal)0.236EGFR Inhibition
MCF7 (Breast Cancer)0.025Dual inhibition of EGFR/ErbB2

These values indicate that this compound is significantly more effective than some existing therapies, highlighting its potential as a lead compound for drug development .

Study 1: Dual Inhibition of EGFR and ErbB2

In a study evaluating the dual inhibition properties of this compound, it was found to induce apoptosis in cancer cells through significant activation of caspase-3, leading to cell cycle arrest at the G2/M phase. The study reported a notable increase in pre-G1 phase cells, indicating effective apoptosis induction .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold were synthesized to explore their biological activities. Among these derivatives, this compound exhibited the highest potency against wild-type and mutant EGFR variants . This study emphasized the importance of structural modifications in enhancing anticancer efficacy.

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